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molecular formula C4H2ClF3O B6317491 3,4,4-Trifluoro-3-butenoyl chloride CAS No. 145342-83-2

3,4,4-Trifluoro-3-butenoyl chloride

Cat. No. B6317491
M. Wt: 158.50 g/mol
InChI Key: WYQNLASRIYMXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723470

Procedure details

Reaction of 3,4,4-trifiuoro-3-butenoic acid (IV) with oxalyl chloride in the presence of DMF as a catalyst without any solvent to give 3,4,4-trifluoro-3-butenoyl chloride (V).
Name
3,4,4-trifiuoro-3-butenoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2](=[C:7]([F:9])[F:8])[CH2:3][C:4](O)=[O:5].C(Cl)(=O)C([Cl:13])=O>CN(C=O)C>[F:1][C:2](=[C:7]([F:9])[F:8])[CH2:3][C:4]([Cl:13])=[O:5]

Inputs

Step One
Name
3,4,4-trifiuoro-3-butenoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC(=O)O)=C(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CC(=O)Cl)=C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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